molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5

Pyrimido[4,5-C]pyridazin-5(1H)-one

Cat. No.: B156054
CAS No.: 34122-01-5
M. Wt: 148.12 g/mol
InChI Key: ZZMFFWQHOSUHLW-UHFFFAOYSA-N
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Description

Pyrimido[4,5-C]pyridazin-5(1H)-one is a heterocyclic compound that belongs to the class of pyridazines It is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring

Scientific Research Applications

Pyrimido[4,5-C]pyridazin-5(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents.

    Industry: It is utilized in the development of advanced materials with specific properties.

Mechanism of Action

Biochemical Pathways

Pyrimido[4,5-C]pyridazin-5(1H)-one is involved in several biochemical pathways. For instance, it has been reported that the compound is involved in a pyrimidine-tetrazine tandem reaction . This reaction leads to the formation of new pyrimido[4,5-d]pyridazines

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a pyrimidine-tetrazine tandem reaction can be employed to form Pyrimido[4,5-C]pyridazines in a single step . This reaction typically requires a dry argon atmosphere and involves the use of reagents such as pyrimidines and tetrazines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-C]pyridazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion and the versatility of its derivatives

Properties

IUPAC Name

6H-pyrimido[4,5-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421606
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34122-01-5
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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